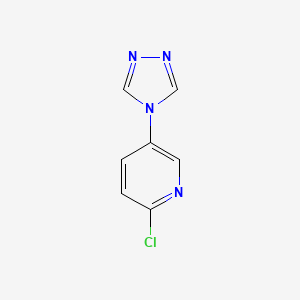

2-Chloro-5-(1,2,4-triazol-4-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5ClN4 |

|---|---|

Molecular Weight |

180.59 g/mol |

IUPAC Name |

2-chloro-5-(1,2,4-triazol-4-yl)pyridine |

InChI |

InChI=1S/C7H5ClN4/c8-7-2-1-6(3-9-7)12-4-10-11-5-12/h1-5H |

InChI Key |

YSCINBVHNZRUIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1N2C=NN=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Chloro 5 1,2,4 Triazol 4 Yl Pyridine and Its Derivatives

Foundational Synthetic Routes to the Core Structure

The synthesis of the pyridine (B92270) portion of the molecule often begins with simple, commercially available starting materials like 3-methylpyridine (B133936). A common strategy involves a two-step chlorination process. First, 3-methylpyridine undergoes reaction with chlorine gas in the presence of a catalyst to yield 2-chloro-5-methylpyridine. scispace.com Subsequent photochlorination of the methyl group provides the key intermediate, 2-chloro-5-(chloromethyl)pyridine (B46043). scispace.comgoogle.com This intermediate is valuable as the chloromethyl group can be converted into other functionalities, such as an amino group, to facilitate linkage to the triazole moiety. An alternative route to 2-chloro-5-(chloromethyl)pyridine involves the reaction of 2-alkoxy-5-alkoxymethyl-pyridine derivatives with a chlorinating agent like phosphorus(V) chloride or phosphorus oxychloride. google.comgoogle.com

For the triazole component, a common and versatile precursor is 4-amino-1,2,4-triazole. This compound can be prepared through the reaction of hydrazine (B178648) or its aqueous solution with a carboxylic acid, such as formic acid, often in the presence of an acidic ion-exchange resin catalyst. google.com The availability of these precursors is fundamental to the various strategies employed for constructing the final pyridine-triazole linkage.

| Starting Material | Reaction | Product | Key Reagents | Reference |

|---|---|---|---|---|

| 3-Methylpyridine | Ring Chlorination | 2-Chloro-5-methylpyridine | Cl₂, Catalyst | scispace.com |

| 2-Chloro-5-methylpyridine | Side-Chain Chlorination | 2-Chloro-5-(chloromethyl)pyridine | Cl₂, UV light | scispace.comgoogle.com |

| 2-Alkoxy-5-alkoxymethyl-pyridine | Double Chlorination | 2-Chloro-5-(chloromethyl)pyridine | PCl₅, POCl₃ | google.comgoogle.com |

The formation of the 1,2,4-triazole (B32235) ring and its attachment to the pyridine scaffold can be achieved through several distinct methodologies.

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. The Einhorn-Brunner reaction, for instance, provides a pathway to 1,2,4-triazoles through the condensation of hydrazines with diacylamines in the presence of a weak acid. scispace.com Another classical method is the Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide to form 3,5-disubstituted-1,2,4-triazoles. scispace.com In the context of the target molecule, a plausible cyclocondensation route would involve reacting a pyridine derivative containing a hydrazine or amine functionality with appropriate reagents. For example, a 2-chloro-5-hydrazinopyridine could be reacted with formic acid or its derivatives to form and cyclize an intermediate, yielding the desired triazole ring attached to the pyridine core. Alternatively, a precursor such as 2-chloro-5-aminopyridine could be condensed with N,N-dimethylformamide azine to construct the 1,2,4-triazole ring.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction for the synthesis of triazoles. mdpi.combohrium.com This reaction facilitates the joining of a terminal alkyne and an organic azide (B81097). nih.gov It is important to note that the standard CuAAC reaction regioselectively produces 1,4-disubstituted 1,2,3-triazoles, which are isomers of the target 1,2,4-triazole structure. nih.gov However, this methodology is highly relevant for creating pyridine-triazole linkages in general. For instance, the reaction of a pyridyl azide with a terminal alkyne, or a pyridyl alkyne with an organic azide, under copper(I) catalysis, provides a direct route to 1-(pyridyl)-1,2,3-triazole derivatives. rsc.orgresearchgate.netnih.gov The reaction is practical due to its reliability, mild reaction conditions (often at room temperature), and tolerance of a wide range of functional groups. researchgate.net

Building the 1,2,4-triazole ring system onto a pre-existing pyridine scaffold is a common and versatile strategy. This approach often begins with a functionalized pyridine, such as a pyridine-containing carboxylic acid hydrazide. A representative multi-step sequence involves the reaction of this hydrazide with a substituted isothiocyanate. nih.gov This step forms a 1,4-disubstituted thiosemicarbazide (B42300) intermediate. nih.gov Subsequent intramolecular cyclization of this intermediate, typically promoted by a base like aqueous sodium hydroxide, yields a 4-substituted-1,2,4-triazole-3-thione. nih.gov While this specific route leads to a thione derivative, it exemplifies a robust multi-step method for constructing the desired 4-substituted 1,2,4-triazole ring on a pyridine core. The thione group can then be removed or further functionalized as needed. Another approach demonstrates the synthesis of fused 1,2,4-triazolo[1,5-a]pyridines from 2-aminopyridines by cyclization of N-(pyrid-2-yl)benzimidamides, showcasing the construction of a triazole ring from an aminopyridine precursor. organic-chemistry.org

| Step | Starting Material | Reaction | Intermediate/Product | Key Reagents | Reference |

|---|---|---|---|---|---|

| 1 | Pyridine Carboxylic Acid Hydrazide | Condensation | 1,4-Disubstituted Thiosemicarbazide | Isothiocyanate | nih.gov |

| 2 | 1,4-Disubstituted Thiosemicarbazide | Intramolecular Cyclization | Pyridine-Substituted 1,2,4-Triazole-3-thione | Aqueous NaOH | nih.gov |

| 3 | Pyridine-Substituted 1,2,4-Triazole-3-thione | Alkylation | S-alkylated Pyridine-1,2,4-triazole | Alkyl Halide | nih.gov |

Strategies for Constructing the 1,2,4-Triazole Ring System

Functional Group Interconversions and Derivatization Strategies

Once the core 2-Chloro-5-(1,2,4-triazol-4-yl)pyridine structure is assembled, further diversification can be achieved through functional group interconversions. The chlorine atom at the 2-position of the pyridine ring is a key handle for derivatization. While nucleophilic aromatic substitution can be challenging, this position is highly amenable to transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings allow for the introduction of a wide variety of aryl, alkyl, or amino substituents by forming new carbon-carbon or carbon-nitrogen bonds.

The triazole ring itself can also be a site for further functionalization. C-H activation and functionalization represent a modern approach to derivatizing heterocyclic rings. rsc.org For example, palladium-catalyzed direct C-H arylation can be used to introduce substituents onto the triazole ring, offering a pathway to novel derivatives without the need for pre-functionalized starting materials. rsc.org These derivatization strategies are crucial for generating libraries of related compounds for structure-activity relationship studies.

Nucleophilic Substitution Reactions Involving the Chloro Substituent

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which stabilizes the Meisenheimer intermediate formed during the reaction. The reactivity order for halopyridines in SNAr reactions is generally 4-halo > 2-halo > 3-halo. chemistry-online.com Thus, the 2-chloro substituent in this compound is a prime site for modification.

A variety of nucleophiles can be employed to displace the chloride ion. These reactions are often facilitated by the presence of activating groups that can further stabilize the intermediate. chemistry-online.com Common nucleophiles include amines, alkoxides, and thiolates, leading to the formation of 2-amino, 2-alkoxy, and 2-thioether pyridine derivatives, respectively. For instance, the reaction of 2-chloropyridines with amines is a well-established method for the synthesis of 2-aminopyridines. youtube.com While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of 2-chloropyridines suggests that it would readily undergo such transformations.

Table 1: Examples of Nucleophilic Substitution on 2-Chloropyridine (B119429) Analogs

| Nucleophile | Product | Conditions | Reference |

|---|---|---|---|

| Anilines | 2-Anilinopyrimidines | Microwave irradiation | researchgate.net |

| Hydrazides | 2-Hydrazinylpyridines | Palladium catalysis, then microwave | organic-chemistry.org |

Modifications and Functionalization of the Triazole Moiety

The 1,2,4-triazole ring itself can undergo various functionalization reactions, most notably alkylation at the nitrogen atoms. The alkylation of 1,2,4-triazole can lead to a mixture of N-1 and N-4 substituted products, with the regioselectivity often depending on the reaction conditions, including the base and solvent used. researchgate.net For instance, the use of DBU as a base in the alkylation of 1,2,4-triazole has been shown to favor the formation of 1-substituted-1,2,4-triazoles. researchgate.net

In the context of this compound, the triazole nitrogen atoms could potentially be alkylated to introduce further diversity. Studies on similar pyridyl-triazole systems have shown that alkylation can sometimes lead to rearrangements, such as the N-4 to N-1 rearrangement observed in N-4-(4-pyridyl)-3,5-di(2-pyridyl)-1,2,4-triazole under certain conditions. otago.ac.nz This highlights the importance of carefully selecting reaction conditions to achieve the desired regioselectivity.

Table 2: Regioselectivity in the Alkylation of 1,2,4-Triazole

| Alkylating Agent | Base | Solvent | Major Product | Reference |

|---|---|---|---|---|

| 4-Nitrobenzyl halides | Various | Various | N-1 and N-4 isomers (90:10) | researchgate.net |

| Alkyl halides | DBU | THF | 1-Substituted-1,2,4-triazoles | researchgate.net |

| Benzyl bromide | - | Dichloromethane (RT) | N-4 alkylated product | otago.ac.nz |

Transformations on the Pyridine Ring System

The pyridine ring in this compound is relatively electron-deficient, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. When such reactions do occur, they are generally directed to the 3- and 5-positions. prepchem.comguidechem.com Therefore, electrophilic substitution on this substrate would likely occur at the 3-position, as the 5-position is already substituted.

Potential electrophilic substitution reactions include nitration and halogenation. Nitration of pyridines typically requires harsh conditions, such as fuming sulfuric acid and nitric acid at high temperatures. guidechem.comgoogle.com Halogenation can also be challenging, though modern methods have been developed for the selective halogenation of pyridines. nih.govchemrxiv.orgnih.gov For example, 3-selective halogenation of pyridines has been achieved through a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates. nih.gov

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the 2-chloro position of the pyridine ring is an ideal handle for such transformations. Key examples of these reactions include the Suzuki-Miyaura, Sonogashira, and Heck couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound. This method has been successfully applied to the synthesis of various 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives. nih.gov

Sonogashira Coupling: This reaction couples the chloro-pyridine with a terminal alkyne, also using a palladium catalyst, typically with a copper co-catalyst, to yield an alkynyl-pyridine derivative. researchgate.net

Heck Coupling: This reaction involves the coupling of the chloro-pyridine with an alkene to form a vinyl-pyridine derivative. researchgate.net

While specific applications of these reactions to this compound are not widely reported, the extensive literature on palladium-catalyzed cross-coupling of 2-chloropyridines suggests that these transformations would be feasible. rsc.orgacs.orgnih.govrsc.orggoogle.com

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Heterocycles

| Reaction | Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| Suzuki | 7-chloro-5-methyl- otago.ac.nzaacmanchar.edu.inresearchgate.nettriazolo[1,5-a]pyrimidine | Arylboronic acids | Palladium catalyst | 7-Aryl derivatives | google.com |

| Sonogashira | 7-chloro-5-methyl- otago.ac.nzaacmanchar.edu.inresearchgate.nettriazolo[1,5-a]pyrimidine | Terminal alkynes | Palladium/Copper catalyst | 7-Alkynyl derivatives | google.com |

Advanced Synthetic Techniques

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing yields, and improving product purity. aacmanchar.edu.inorganic-chemistry.orgrsc.orgnih.govrsc.org The synthesis of triazole derivatives and their precursors can be significantly enhanced using microwave irradiation. For instance, the synthesis of 1,2,4-triazoles from hydrazines and formamide (B127407) proceeds smoothly under microwave irradiation in the absence of a catalyst. organic-chemistry.orgorganic-chemistry.org

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyridyl-Triazoles

| Reaction | Conventional Method | Microwave Method | Reference |

|---|---|---|---|

| Synthesis of 1,2,3-triazolyl-pyridine hybrids | Long reaction time | 10-18 minutes, 88-90% yield | researchgate.net |

| Synthesis of otago.ac.nzaacmanchar.edu.inresearchgate.nettriazolo[4,3-a]pyridines | 24 hours | 3 hours, 89% yield | mdpi.com |

Solvent-Free and Environmentally Benign Synthetic Approaches

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methodologies that minimize or eliminate the use of hazardous solvents. aacmanchar.edu.in Solvent-free, or solid-state, reactions, often facilitated by microwave or ultrasound irradiation, offer significant advantages in terms of reduced waste, easier product isolation, and lower environmental impact.

The synthesis of 1,2,4-triazole derivatives has been achieved under solvent-free conditions using HClO4-SiO2 as a recyclable catalyst, with reactions proceeding at 80°C to give moderate to high yields. researchgate.netnih.gov Additionally, the synthesis of 1,2,3-triazolyl-pyridine hybrids has been accomplished efficiently under solvent-free microwave conditions. researchgate.net The use of greener solvents, such as water or polyethylene (B3416737) glycol (PEG), has also been explored for the synthesis of triazoles and fused triazole systems. organic-chemistry.orgresearchgate.net These approaches are in line with the principles of green chemistry and offer sustainable alternatives to traditional synthetic methods.

Catalyst Systems in Synthetic Transformations

The synthesis of this compound primarily involves the formation of a crucial carbon-nitrogen (C-N) bond between the pyridine ring and a nitrogen atom of the 1,2,4-triazole ring. This N-arylation reaction is typically facilitated by transition metal catalysis. The two most prominent methodologies employed for this class of transformation are copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig aminations.

Copper-Catalyzed Systems (Ullmann-Type Reactions)

The Ullmann condensation is a classical and widely used method for forming C-N bonds. wikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures (frequently over 200°C), stoichiometric amounts of copper powder or copper salts, and high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org The reactivity of the aryl halide is critical, with aryl iodides being more reactive than bromides, and chlorides being the least reactive. wikipedia.org

Modern advancements have led to the development of more efficient and milder copper-catalyzed systems. These improved systems utilize soluble copper(I) sources, such as copper(I) iodide (CuI), copper(I) chloride (CuCl), or copper(I) oxide (Cu₂O), in combination with a ligand. asianpubs.orgresearchgate.net The role of the ligand is to stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle. A variety of ligands have been proven effective for the N-arylation of nitrogen heterocycles, including 1,2-diamines (e.g., N,N'-dimethylethylenediamine), amino acids (e.g., L-proline), and various nitrogen-containing heterocycles. nih.gov The choice of base is also crucial, with inorganic bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) being commonly employed to deprotonate the triazole. asianpubs.orgorganic-chemistry.org In some instances, ligand-free systems using CuO nanoparticles or simple copper salts like CuCl have been developed, offering a simpler and more cost-effective approach. researchgate.netresearchgate.net

Palladium-Catalyzed Systems (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. wikipedia.org This methodology has largely superseded harsher classical methods due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions. wikipedia.orglibretexts.org

A typical Buchwald-Hartwig catalyst system consists of a palladium precursor, often Pd(OAc)₂ or Pd₂(dba)₃, and a sterically hindered phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand. libretexts.orgnih.gov The development of increasingly sophisticated ligands has been the key to the reaction's success. Early systems used monodentate phosphines, but later generations of catalysts employing bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands like BINAP and DPEPhos have significantly expanded the reaction's applicability, allowing for the coupling of less reactive aryl chlorides. wikipedia.orgorganic-chemistry.org More recently, bulky NHC ligands have been shown to be highly effective, particularly for challenging substrates like C-amino-1,2,4-triazoles. rsc.org The reaction requires a strong, non-nucleophilic base, with sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate being common choices. libretexts.orgrsc.org While highly effective, the application of palladium catalysis to 1,2,4-triazole itself has been noted as challenging, and successful coupling often depends on a carefully optimized catalyst-ligand system. asianpubs.org

The table below summarizes representative catalyst systems used for the N-arylation of 1,2,4-triazole with aryl halides, which is the key transformation in the synthesis of the title compound.

| Catalyst System | Catalyst/Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Copper-Catalyzed | Cu₂O | N,N'-bis(2-pyridinylmethyl)cyclohexane-1,2-diamine | Cs₂CO₃ | DMF | 110-120 | Excellent | asianpubs.org |

| Copper-Catalyzed | CuCl | None (Ligand-free) | K₂CO₃ | DMF | 120 | up to 88 | researchgate.net |

| Copper-Catalyzed | CuO Nanoparticles | None (Ligand-free) | K₂CO₃ | DMSO | RT | High | researchgate.net |

| Copper-Catalyzed | CuI | Pyrrole-2-carbohydrazide | K₂CO₃ | H₂O | 100 | Good-Excellent | nih.gov |

| Palladium-Catalyzed | Pd(OAc)₂ | Bulky NHC Ligand (IPrOMe) | NaOtBu | Toluene | 110 | Good-Excellent | rsc.org |

| Palladium-Catalyzed | Pd(dba)₂ | tBuDavePhos | NaOt*Bu | Toluene | 80-110 | Good | nih.gov |

Scalability and Process Optimization Considerations in Laboratory Synthesis

Transitioning a synthetic procedure from a small-scale laboratory setup to a larger, preparative scale introduces a new set of challenges that must be addressed through process optimization. For the synthesis of this compound, key considerations revolve around cost, safety, efficiency, and product purity.

Catalyst Selection and Loading: The cost of the catalyst is a primary factor in scalability. Palladium is significantly more expensive than copper, making copper-based systems more economically viable for large-scale production. researchgate.netwikipedia.org Process optimization focuses on minimizing catalyst loading without compromising reaction efficiency or time. This involves determining the lowest effective catalyst concentration and maximizing the catalyst's turnover number (TON) and turnover frequency (TOF). For expensive palladium catalysts, developing methods for catalyst recovery and recycling can be crucial for economic feasibility. Ligand-free systems are also advantageous as they reduce raw material costs and simplify the reaction mixture. researchgate.net

Reaction Conditions: Temperature and reaction time are critical parameters. The high temperatures often required for traditional Ullmann condensations pose safety risks and increase energy costs on a larger scale. wikipedia.org Optimization efforts aim to identify catalyst systems that operate under milder conditions. Microwave-assisted synthesis has been shown to dramatically reduce reaction times for Ullmann-type couplings in laboratory settings, though scaling up microwave reactors presents unique engineering challenges. researchgate.net Solvent selection is another key aspect. While polar aprotic solvents like DMF and NMP are effective, their high boiling points can complicate product isolation, and they face increasing environmental and safety scrutiny. A scalable process would ideally use a more benign, easily removable solvent or even operate under solvent-free conditions. researchgate.net

Work-up and Purification: On a laboratory scale, purification by column chromatography is common. However, this technique is expensive, time-consuming, and generates significant solvent waste, making it impractical for large quantities. A robust and scalable synthesis must be designed to facilitate non-chromatographic purification methods. This often involves optimizing the reaction to minimize by-product formation and developing a work-up procedure that allows for product isolation through crystallization, precipitation, or extraction.

Safety and Handling: The base used in the coupling reaction, such as sodium tert-butoxide, can be pyrophoric and requires careful handling procedures, especially on a large scale. The scalability of the process must include a thorough risk assessment and the implementation of appropriate engineering controls to manage exothermic events and handle hazardous materials safely.

The following table outlines key parameters and their implications for optimizing the laboratory synthesis for scalability.

| Parameter | Laboratory Scale Approach | Scalability Consideration & Optimization Strategy |

|---|---|---|

| Catalyst | Palladium or Copper; often high loading (1-10 mol%). | Prefer copper for cost. Minimize loading (<1 mol%) to reduce cost and residual metal. Investigate catalyst recycling. |

| Ligand | Complex, expensive phosphine or NHC ligands may be used. | Opt for cheaper, commercially available ligands or develop a ligand-free protocol to reduce costs and simplify the process. |

| Temperature | High temperatures (>120°C) are common, often with oil bath heating. | Optimize catalyst system to lower reaction temperature, reducing energy costs and improving safety. Monitor for potential exotherms. |

| Solvent | High-boiling polar aprotics (DMF, NMP, DMSO). | Replace with more environmentally friendly and easily removable solvents. Evaluate solvent-free or aqueous conditions. |

| Purification | Silica gel column chromatography. | Design the process to allow for purification by crystallization, precipitation, or distillation to avoid chromatography. |

| Reaction Time | Can be long (12-24 hours). | Increase efficiency and throughput by optimizing conditions or using technologies like microwave heating to shorten reaction times. |

Chemical Reactivity and Transformation Mechanisms

Mechanistic Investigations of Substitution Reactions

The primary substitution pathway for 2-Chloro-5-(1,2,4-triazol-4-yl)pyridine is nucleophilic aromatic substitution (SNAr). This mechanism is characteristic of aryl halides bearing electron-withdrawing groups, which stabilize the intermediate formed during the reaction. In this molecule, both the pyridine (B92270) ring nitrogen and the 5-substituted triazole group contribute to the activation of the C-2 position towards nucleophilic attack.

The SNAr mechanism proceeds via a two-step, addition-elimination sequence.

Addition of the Nucleophile : A nucleophile (Nu-) attacks the carbon atom bearing the chloro-substituent (C-2). This initial attack is typically the rate-determining step and involves the disruption of the pyridine ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.

Elimination of the Leaving Group : The aromaticity of the pyridine ring is restored through the elimination of the chloride ion (Cl-), yielding the final substitution product.

The stability of the Meisenheimer complex is crucial for the reaction to proceed. For attack at the C-2 position, the negative charge of the intermediate can be delocalized over the aromatic system and, most importantly, onto the electronegative pyridine nitrogen atom. This delocalization provides significant stabilization. The resonance form placing the negative charge on the nitrogen is a major contributor, making the C-2 and C-4 positions on a pyridine ring significantly more reactive towards nucleophiles than the C-3 position. The presence of the electron-withdrawing 1,2,4-triazole (B32235) ring at the C-5 position further enhances the electrophilicity of the pyridine ring, thereby facilitating the initial nucleophilic attack.

Kinetic studies on analogous systems, such as the reaction of 2-chloro-5-nitropyridine (B43025) with anilines, have shown that the reaction rates are influenced by the nature of the nucleophile and the solvent. While many SNAr reactions are assumed to be stepwise, recent investigations suggest that some may proceed through a concerted mechanism.

| Factor | Influence on Reactivity | Mechanistic Rationale |

|---|---|---|

| Pyridine Nitrogen | Strongly activating | Stabilizes the negative charge of the Meisenheimer intermediate through resonance, particularly for attack at the C-2 and C-4 positions. acs.org |

| 1,2,4-Triazole Group | Activating | Acts as an electron-withdrawing group, increasing the electrophilicity of the pyridine ring and further stabilizing the anionic intermediate. guidechem.com |

| Nucleophile Strength | Higher strength generally increases rate | A stronger nucleophile facilitates the initial, often rate-determining, addition step. |

| Solvent Polarity | Polar aprotic solvents are favorable | Solvents like DMSO and DMF can solvate the cationic counter-ion without strongly solvating the nucleophile, enhancing its reactivity. liv.ac.uk They also help stabilize the charged Meisenheimer complex. |

| Leaving Group | Good leaving group ability is essential | Chloride is a good leaving group. Its departure in the second step re-establishes the aromatic system. |

Oxidation and Reduction Pathways of the Heterocyclic System

The heterocyclic system of this compound possesses distinct sites for oxidation and reduction reactions, primarily centered on the pyridine nitrogen and the triazole ring, respectively.

Oxidation Pathways: The most common oxidation pathway for the pyridine moiety is N-oxidation, which involves the formation of a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., peracetic acid). wikipedia.orgchempanda.com The reaction converts the pyridine nitrogen into an N-oxide, which significantly alters the electronic properties and reactivity of the ring. For 2-chloropyridine (B119429), this oxidation yields 2-chloropyridine-N-oxide. guidechem.comdcu.ie This N-oxidation can facilitate subsequent reactions; for instance, theoretical calculations have confirmed that pyridine N-oxidation of 2-chloropyridine effectively lowers the energy barrier for a subsequent nucleophilic dechlorination process. acs.orgnih.gov The reaction is sensitive to temperature, with optimal conditions often between 70-80°C to achieve high yields and avoid decomposition. guidechem.com

Reduction Pathways: The reduction of the molecule can occur at two main sites: the triazole ring and the pyridine ring.

Triazole Ring Reduction : Electrochemical studies on 1,2,4-triazole have identified a single, diffusion-controlled reduction wave. This is attributed to the reduction of the N=N moiety within the ring. This process is typically irreversible, with no corresponding oxidation peak observed in cyclic voltammetry experiments. The reduction is more favorable in acidic media, as the cathodic peak potential shifts to more negative values with increasing pH.

Pyridine Ring Reduction : The pyridine ring can be reduced to form piperidine (B6355638) derivatives. This is a common transformation in heterocyclic chemistry. Catalytic hydrogenation, using catalysts like PtO₂, Raney Ni, or rhodium complexes, is a standard method for this reduction. For instance, rhodium complexes have been used for the transfer hydrogenation of pyridinium (B92312) salts to yield either tetrahydropyridines or fully saturated piperidines under mild conditions. liv.ac.uk The chlorine substituent can also be removed via reductive dehalogenation, for example, using hydrogenolysis with a palladium on carbon catalyst.

| Reaction Type | Reactive Site | Typical Reagents/Conditions | Product(s) |

|---|---|---|---|

| Oxidation | Pyridine Nitrogen | Hydrogen peroxide (H₂O₂), Peracetic acid | Pyridine N-oxide derivative |

| Reduction | 1,2,4-Triazole Ring (N=N) | Electrochemical reduction | Reduced triazole ring |

| Reduction | Pyridine Ring | Catalytic hydrogenation (e.g., PtO₂, Rh complexes) | Piperidine or Tetrahydropyridine derivative |

| Reduction | C-Cl Bond | Catalytic hydrogenolysis (e.g., Pd/C, H₂) | Dechlorinated pyridine derivative |

Cyclization and Annulation Reactions Leading to Fused Systems

The reactive C-Cl bond at the 2-position of the pyridine ring makes this compound a valuable precursor for synthesizing fused heterocyclic systems. These reactions typically proceed via an initial intermolecular nucleophilic substitution, followed by an intramolecular cyclization or annulation step. This strategy allows for the construction of bicyclic and polycyclic systems containing the triazolopyridine core, a scaffold of interest in medicinal chemistry.

A common strategy involves reacting the chloro-substituent with a bifunctional nucleophile. For example, reaction with a molecule containing both an amine and another nucleophilic group (such as a thiol or hydroxyl) can lead to the formation of a new ring fused to the pyridine.

Several synthetic methodologies for analogous systems demonstrate the potential pathways:

Formation of acs.orgwikipedia.orgchempanda.comTriazolo[1,5-a]pyridines : This fused system is frequently synthesized from precursors like N-(pyridin-2-yl)benzimidamides through PIFA-mediated intramolecular annulation, which involves an oxidative N-N bond formation. wikipedia.org This highlights a pathway where a functional group at the 2-position of pyridine (in this case, an amidine nitrogen) cyclizes onto a nitrogen of an adjacent ring system.

Tandem SNAr/Rearrangement : A base-promoted tandem SNAr/Boulton-Katritzky rearrangement of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines has been used to provide functionalized acs.orgwikipedia.orgchempanda.comtriazolo[1,5-a]pyridines. This demonstrates how an initial substitution can trigger a cascade of reactions to form a fused system. wikipedia.org

Reaction with Hydrazonoyl Chlorides : The reaction of 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides has been shown to produce acs.orgwikipedia.orgchempanda.comtriazolo[4,3-a]pyrimidin-7(1H)-ones, indicating the utility of building a triazole ring onto an existing heterocycle. nih.gov

By applying these principles, this compound could be used to synthesize a variety of fused systems. The initial substitution of the chlorine atom would be followed by a cyclization step involving either the triazole ring or a substituent introduced by the nucleophile.

Studies on Regioselectivity and Stereoselectivity in Syntheses

Regioselectivity and stereoselectivity are critical aspects of the synthesis and derivatization of this compound.

Regioselectivity: The inherent electronic properties of the pyridine ring are the primary determinant of regioselectivity in substitution reactions. As discussed previously, nucleophilic aromatic substitution is highly regioselective for the C-2 and C-4 positions due to the ability of the ring nitrogen to stabilize the anionic Meisenheimer intermediate. acs.org In the case of this compound, the chlorine is already at the activated C-2 position, directing nucleophilic attack to this site.

In more complex reactions, such as the synthesis of fused ring systems, regioselectivity can be controlled by the choice of reagents and reaction conditions. For example, the synthesis of 1,5-disubstituted 1,2,3-triazoles via 1,3-dipolar cycloaddition can be selectively achieved using an iron(III) chloride catalyst, which favors this regioisomer over the 1,4-disubstituted product. nih.gov Similarly, the reaction of thiouracil derivatives with hydrazonoyl chlorides can lead to different regioisomers ( acs.orgwikipedia.orgchempanda.comtriazolo[4,3-a]pyrimidin-5(1H)-ones vs. -7(1H)-ones), with the outcome dependent on the specific structure of the pyrimidine (B1678525) precursor. nih.gov

Stereoselectivity: While the core molecule is achiral, stereoselectivity becomes important when introducing chiral centers during its synthesis or derivatization.

In the galactosylation of 4-aryl-5-indolyl-1,2,4-triazole-3-thiones, β-stereoselectivity was achieved, as confirmed by the coupling constants in NMR spectra. researchgate.net The regioselectivity of this reaction (S- vs. N-galactosylation) was controlled by the choice of base and solvent. researchgate.net

Rhodium-catalyzed "click" reactions have been developed for the construction of atropisomeric triazoles with high diastereo- and enantioselectivity. nih.gov This demonstrates that sophisticated catalytic systems can precisely control the three-dimensional arrangement of substituents around the triazole core.

In the synthesis of fluorovinyl-1,2,3-triazoles using Julia-Kocienski reagents, the E/Z stereoselectivity of the newly formed double bond could be tuned based on the reaction conditions. rsc.org

These studies underscore that while the pyridine ring dictates the initial site of reactivity, specific and predictable regio- and stereochemical outcomes in more complex transformations can be achieved through careful selection of catalysts, reagents, and reaction conditions.

Intermediate Formation and Reactivity in Multi-Step Syntheses

The synthesis and subsequent reactions of this compound involve the formation of various reactive and stable intermediates. Understanding the formation and reactivity of these intermediates is key to controlling reaction pathways and optimizing synthetic routes.

Meisenheimer Complex: As the cornerstone of its reactivity, the Meisenheimer complex is the key intermediate in the SNAr reactions of this compound. It is a transient, anionic σ-complex formed by the addition of a nucleophile to the pyridine ring. The stability of this intermediate, which is enhanced by the delocalization of the negative charge onto the pyridine nitrogen, is what allows the substitution to occur. acs.orgguidechem.com Although generally not isolated, its existence is well-supported by kinetic data and theoretical calculations.

Stable Synthetic Intermediates: In the broader context of organic synthesis, chloropyridine derivatives are themselves crucial, isolable intermediates. For example, 2-chloro-5-chloromethyl-pyridine and 2-chloro-5-trichloromethylpyridine are important intermediates in the industrial preparation of insecticides. chempanda.comcymitquimica.comchemicalbook.com These compounds are synthesized in multi-step processes and serve as stable building blocks for the introduction of the chloropyridine moiety into a final target molecule.

Transient Intermediates in Triazole Synthesis: The synthesis of the 1,2,4-triazole ring itself, or its elaboration, can proceed through various transient intermediates.

Hydrazonoyl Chlorides : These are generated in situ and used in formal [3+2] cycloadditions with nitriles to afford multi-substituted N-alkyl-triazoles. nih.gov

Azomethine Ylides : Photochemical reactions of azodicarboxylates with diazoalkanes can generate azomethine ylide intermediates. These potent 1,3-dipoles can then undergo cycloaddition with nitriles to form the 1,2,4-triazole ring. google.com

The reactivity of these intermediates dictates the course of the reaction. The Meisenheimer complex readily eliminates the chloride ion to restore aromaticity. Stable intermediates like 2-chloro-5-chloromethyl-pyridine possess two reactive sites (the chloro groups on the ring and the methyl group) that can be functionalized selectively. Transient intermediates like ylides and hydrazonoyl chlorides are highly reactive and are immediately consumed in cycloaddition or cyclization reactions to form the desired heterocyclic products.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the geometry and electronic properties of molecules.

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-Chloro-5-(1,2,4-triazol-4-yl)pyridine, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. scienceopen.commdpi.com These calculations provide precise predictions of bond lengths, bond angles, and dihedral (torsion) angles.

Interactive Data Table: Representative DFT-Calculated Bond Parameters for Triazole-Pyridine Systems (Note: Data below is illustrative of typical values found in related structures, as specific data for the target compound was not found.)

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-N (Pyridine Ring) | ~1.34 Å |

| Bond Length | N-N (Triazole Ring) | ~1.36 Å |

| Bond Length | C=N (Triazole Ring) | ~1.31 Å |

| Bond Angle | C-N-C (Pyridine Ring) | ~117° |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electron Distribution

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. acs.org The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability and reactivity. scienceopen.comresearchgate.net

For aromatic heterocyclic systems like this compound, the HOMO is typically distributed over the electron-rich regions, while the LUMO is located on electron-deficient areas. In similar triazolopyridine structures, the LUMO is often localized on the pyridine (B92270) ring, while the HOMO can be found on the triazole ring or other substituents. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity and the possibility of charge transfer within the molecule. scienceopen.com

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas rich in electrons, which are susceptible to attack by electrophiles. These are often found around electronegative atoms like nitrogen or oxygen. researchgate.net Conversely, regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. For this compound, the nitrogen atoms of the pyridine and triazole rings would be expected to be regions of negative potential, while the hydrogen atoms and the area around the chlorine atom might show positive potential.

Reactivity Indices and Prediction of Reaction Sites

Global and local reactivity descriptors derived from DFT calculations, such as electronegativity (χ), global hardness (η), and the electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. researchgate.net The Fukui function is a local reactivity descriptor used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. These indices are based on the principles of Frontier Molecular Orbital theory and provide a more nuanced prediction of chemical behavior than MEP maps alone.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can be used to explore its conformational flexibility, such as the rotation around the bond connecting the pyridine and triazole rings. mdpi.com These simulations can reveal the most stable conformations and the energy barriers between them. Furthermore, MD is crucial for studying intermolecular interactions, such as how the molecule might bind to a biological target like a protein, by simulating the complex in a physiological environment. mdpi.comresearchgate.net Analysis of the simulation trajectory can identify stable hydrogen bonds and hydrophobic interactions that are key to molecular recognition. researchgate.net

In Silico ADME Prediction and Drug-Likeness Profiling

Before a compound is synthesized for potential pharmaceutical use, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties can be predicted using computational models. These in silico methods help to identify molecules with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failure in drug development. pnrjournal.comresearchgate.net

Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net Computational tools like SwissADME can predict a wide range of physicochemical properties and pharmacokinetic parameters. pnrjournal.comresearchgate.net

Interactive Data Table: Predicted ADME/Drug-Likeness Properties for this compound (Note: These values are predictions from computational models and are intended for illustrative purposes.)

| Property/Rule | Predicted Value/Status | Significance |

|---|---|---|

| Molecular Weight | ~194.6 g/mol | Complies with Lipinski's Rule (< 500) |

| logP (Lipophilicity) | ~1.5 - 2.0 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule (< 10) |

| Topological Polar Surface Area (TPSA) | ~55-60 Ų | Influences membrane permeability |

| Gastrointestinal (GI) Absorption | High (Predicted) | Good potential for oral bioavailability |

Coordination Chemistry and Metal Complexation Studies

Design Principles for Pyridine-Triazole Ligands

Pyridine-triazole ligands are a significant class of N-heterocyclic compounds in coordination chemistry, valued for their versatile structural and electronic properties. The design of these ligands is underpinned by several key principles that allow for the fine-tuning of their coordination behavior and the properties of the resulting metal complexes.

A primary design consideration is the tunable electronic nature of the ligand. Pyridine-triazole ligands possess both σ-donor and π-acceptor capabilities, which can be modulated through the introduction of various substituents on either the pyridine (B92270) or triazole rings. For instance, electron-donating groups enhance the σ-donor strength, which in turn influences the redox potentials of the metal complexes. Conversely, electron-withdrawing groups, such as the chloro substituent in 2-Chloro-5-(1,2,4-triazol-4-yl)pyridine, are expected to modulate the π-acceptor properties.

The synthetic accessibility of pyridine-triazoles allows for a high degree of functionalization. This modularity enables the rational design of ligands with specific steric and electronic features to control the coordination geometry and reactivity of the metal center. Furthermore, the 1,2,4-triazole (B32235) moiety is known to act as a bridging ligand, facilitating the construction of polynuclear metal complexes and coordination polymers. This bridging capacity is a key design element in the creation of materials with interesting magnetic or catalytic properties.

Complexation with Transition Metal Ions (e.g., Rhenium, Copper)

The nitrogen atoms of both the pyridine and triazole rings in this compound are potential coordination sites, making it an effective ligand for a wide range of transition metal ions, including rhenium and copper.

The synthesis of metal complexes with pyridine-triazole ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, reacting a pyridine-triazole ligand with a rhenium carbonyl precursor, such as [Re(CO)₅Cl], can yield facial tricarbonyl complexes. Similarly, copper(II) salts readily react with these ligands to form a variety of coordination compounds.

The ability of the 1,2,4-triazole ring to bridge metal centers can be exploited to synthesize coordination polymers. By carefully selecting the metal-to-ligand ratio, reaction conditions, and the counter-ion, it is possible to control the dimensionality and topology of the resulting polymeric network.

Pyridine-triazole ligands can exhibit various coordination modes, with the most common being bidentate, chelating through the pyridine nitrogen and a nitrogen atom from the triazole ring. In the case of this compound, a bidentate N,N'-coordination is highly probable, forming a stable five-membered chelate ring with a metal ion.

The denticity of the ligand, or the number of donor atoms that bind to the central metal atom, is a crucial aspect of its coordination chemistry. While often acting as a bidentate ligand, modifications to the pyridine or triazole rings can introduce additional donor sites, leading to tridentate or higher denticity ligands. Furthermore, as previously mentioned, the triazole ring can engage in a bridging coordination mode, linking two metal centers.

Spectroscopic and Computational Characterization of Coordination Compounds

A combination of spectroscopic techniques and computational methods is essential for the comprehensive characterization of coordination compounds derived from pyridine-triazole ligands.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ligand and to observe changes in chemical shifts upon coordination to a metal.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the ligand by observing shifts in the vibrational frequencies of the pyridine and triazole rings.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the metal complex, including metal-to-ligand charge transfer (MLCT) bands.

Computational Methods:

Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting the geometric and electronic structures of these complexes. They can be used to calculate spectroscopic properties and to gain insight into the nature of the metal-ligand bonding.

| Technique | Information Obtained |

| ¹H and ¹³C NMR | Structural confirmation and coordination-induced chemical shifts. |

| Infrared (IR) | Changes in vibrational frequencies of functional groups upon coordination. |

| UV-Visible | Electronic transitions, including d-d transitions and charge-transfer bands. |

| X-ray Crystallography | Precise molecular structure, bond lengths, and angles. |

| DFT Calculations | Optimized geometry, electronic structure, and predicted spectroscopic properties. |

Applications in Catalysis and Supramolecular Chemistry

The unique properties of metal complexes derived from pyridine-triazole ligands have led to their exploration in various applications, most notably in catalysis and supramolecular chemistry.

Rhenium complexes containing diimine ligands, such as those from the pyridine-triazole family, have been extensively studied as molecular catalysts for the electrochemical and photochemical reduction of carbon dioxide (CO₂). echemcom.comekb.egchemrxiv.org The catalytic activity of these complexes is influenced by the electronic properties of the ligand. The presence of an electron-withdrawing group like chlorine on the pyridine ring of this compound would be expected to impact the reduction potential of a corresponding rhenium complex, thereby affecting its catalytic efficiency for CO₂ reduction. Research in this area focuses on improving catalyst stability, turnover numbers, and selectivity for desired reduction products such as carbon monoxide (CO) or formic acid (HCOOH). echemcom.com

| Catalyst Component | Role in CO₂ Reduction |

| Rhenium Center | Active site for CO₂ binding and reduction. |

| Pyridine-Triazole Ligand | Modulates the electronic properties and stability of the complex. |

| Photosensitizer (in photocatalysis) | Absorbs light and initiates the electron transfer process. |

| Sacrificial Electron Donor | Provides the electrons needed for the reduction reaction. |

Research Findings on this compound in Supramolecular Chemistry Remain Elusive

The field of supramolecular chemistry often utilizes molecules with specific functional groups that can engage in non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking, to form larger, well-defined assemblies. Pyridyl and triazolyl groups are common motifs in the design of ligands for metal-organic frameworks (MOFs), coordination polymers, and discrete molecular cages. The nitrogen atoms in both the pyridine and triazole rings are excellent coordination sites for a variety of metal ions.

In the context of receptor design, these types of molecules can be incorporated into larger frameworks to create specific binding pockets for anions, cations, or neutral molecules. The electronic and steric properties of the ligand, which are influenced by substituents like the chloro group in this compound, play a crucial role in determining the selectivity and affinity of the resulting receptor.

Despite the theoretical potential of this compound as a versatile building block in these areas, there is a notable absence of published research articles, patents, or conference proceedings that specifically describe its synthesis and application for supramolecular assembly or receptor design. The available literature tends to focus on other derivatives of triazolyl-pyridines.

Therefore, a detailed analysis, including data tables on coordination complexes, binding constants, or structural parameters of supramolecular assemblies involving this compound, cannot be provided at this time. Further research would be required to synthesize this compound and explore its coordination behavior and potential applications in supramolecular chemistry and materials science.

No Specific Research Found for "this compound" on Specified Biological Targets

Following a comprehensive search of scientific literature, no specific studies were identified for the chemical compound This compound concerning its interactions with the biological systems and molecular targets outlined in the requested article structure. The search included investigations into its potential mechanisms of enzyme modulation and receptor binding, specifically targeting Lanosterol (B1674476) 14α-demethylase, Enoyl Acyl Carrier Protein Reductase (InhA), molecular docking, and structure-activity relationships.

While the broader chemical classes to which this compound belongs—namely pyridine and 1,2,4-triazole derivatives—are subjects of extensive research in medicinal chemistry, data specifically pertaining to "this compound" is not available in the reviewed sources.

Scientific investigations in these areas are highly specific to the exact molecular structure being studied. The biological activity and interaction mechanisms of a compound are determined by its unique three-dimensional shape, electronic properties, and the specific arrangement of its functional groups. Therefore, extrapolating findings from related but structurally different molecules would be scientifically inaccurate and speculative.

The available research on related compounds includes:

Lanosterol 14α-demethylase (CYP51) Inhibition: Numerous studies focus on azole derivatives, including various 1,2,4-triazole-containing compounds, as inhibitors of this key fungal enzyme. nih.govresearchgate.net These studies are fundamental to the development of antifungal agents.

Enoyl Acyl Carrier Protein Reductase (InhA) Inhibition: A different range of 1,2,4-triazole derivatives has been investigated as potential inhibitors of InhA, a critical enzyme in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govmdpi.comresearchgate.net

Molecular Docking and SAR: Molecular modeling and structure-activity relationship (SAR) studies are commonly performed on novel series of triazole and pyridine compounds to understand their binding to various biological targets and to optimize their activity. ekb.egnih.govnih.gov However, these studies are confined to the specific chemical series being investigated.

Due to the absence of specific data for This compound in the scientific literature pertaining to the requested topics, it is not possible to generate the detailed, informative, and scientifically accurate article as instructed. The creation of such an article would require dedicated laboratory research and analysis of this specific compound.

Studies on Interactions with Biological Systems and Molecular Targets Mechanistic Focus

Cellular Pathway Modulation Investigations (e.g., attenuation of bacterial metabolism)

Research into pyridine (B92270) derivatives containing a 1,2,4-triazole (B32235) moiety has revealed significant interactions with bacterial cellular pathways, particularly in the context of attenuating bacterial metabolism. Studies have focused on developing new antitubercular agents, leading to the discovery of a series of compounds containing a 3-thio-1,2,4-triazole moiety linked to a pyridine core. These compounds have demonstrated potent and specific inhibitory activity against Mycobacterium tuberculosis (Mtb). nih.gov

The investigation into the mechanism of action for this class of compounds suggests a targeted modulation of bacterial-specific metabolic pathways. For instance, certain potent nanomolar inhibitors within this series, specifically those containing an aromatic nitro group, were used to select for resistant Mtb mutants. Genetic analysis of these resistant isolates identified mutations in genes essential for the biosynthesis of coenzyme F420 and in the nitroreductase Ddn. nih.gov This finding indicates that the antitubercular activity of these aromatic nitro-1,2,4-triazolyl pyridines is dependent on their activation by the F420-dependent Ddn activity within the bacterium. nih.gov This mechanism is similar to the bioactivation pathway of the tuberculosis drug pretomanid. nih.gov

This activation pathway represents a clear example of cellular pathway modulation, where the compound is metabolized into a bactericidal agent, thereby attenuating bacterial survival. Researchers also explored non-nitro-containing analogs to circumvent this specific activation pathway, aiming to develop compounds effective against potential Ddn-related resistance mechanisms. nih.gov The specificity of these 3-thio-1,2,4-triazole compounds for Mtb, with no observed antimicrobial activity against other nonmycobacterial species at tested concentrations, further suggests that they may target a metabolic process uniquely important to Mycobacterium tuberculosis or that the Mtb cell envelope is particularly permeable to them. nih.gov

Table 1: Examples of 1,2,4-Triazolyl Pyridine Derivatives and Their Investigated Effect on Bacterial Pathways

| Compound Series | Target Organism | Investigated Cellular Pathway | Key Findings | Reference |

|---|---|---|---|---|

| Aromatic Nitro-1,2,4-triazolyl Pyridines | Mycobacterium tuberculosis (Mtb) | Coenzyme F420-dependent Ddn nitroreductase pathway | Compounds require activation by the bacterial Ddn nitroreductase to exert their bactericidal effect. Resistance is linked to mutations in genes for F420 biosynthesis and Ddn. | nih.gov |

| 3-Thio-1,2,4-triazole Series | Mycobacterium tuberculosis (Mtb) | General bacterial metabolism and survival | Exhibits narrow-spectrum and specific inhibitory activity against Mtb, suggesting interference with a crucial and specific metabolic process in this bacterium. | nih.gov |

Development of Molecular Probes for Biological Research

One area of development involves creating fluorescent probes for "click" chemistry, a powerful method for labeling biological molecules. Researchers have synthesized alkyne- and azide-functionalized molecular probes based on Safirinium fluorophores, which are water-soluble, highly fluorescent heterocycles containing a 1,2,4-triazolium core. mdpi.com These probes can be attached to various biological targets through Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling fluorescent labeling and visualization. The utility of these probes has been demonstrated through the synthesis of 1,2,3-triazole derivatives and their use in cellular fluorescent microscopic imaging. mdpi.com

Another application lies in the design of probes that respond to specific physiological conditions. For example, nitrotriazolopyrazine probes have been developed to monitor hypoxic (low oxygen) regions within tumor cells. These probes exhibit very weak fluorescence under normal oxygen conditions (normoxia). However, in hypoxic environments where nitroreductase enzymes are often overexpressed, the probes are reduced to produce highly fluorescent products. This "turn-on" fluorescence allows for the specific imaging and monitoring of tumor hypoxia, a critical factor in cancer progression and treatment resistance. mdpi.com

Table 2: Molecular Probes Developed from Related Triazole-Pyridine Scaffolds

| Probe Type | Core Scaffold | Functionality | Application in Biological Research | Reference |

|---|---|---|---|---|

| "Click" Chemistry Probes | Safirinium (1,2,4-triazolium based) | Functionalized with alkyne or azide (B81097) groups for CuAAC reactions. | Fluorescent labeling and derivatization of biomolecules for microscopic imaging. | mdpi.com |

| Hypoxia-Sensing Probes | Nitrotriazolopyrazine | Nitro group is reduced by nitroreductases in hypoxic conditions, leading to a "turn-on" fluorescent signal. | Monitoring and imaging of hypoxic regions in tumor cells. | mdpi.com |

Applications in Agrochemical Research

Utilization as Intermediates in Agrochemical Synthesis

While specific public domain data on the direct use of 2-Chloro-5-(1,2,4-triazol-4-yl)pyridine as a commercial intermediate is limited, the constituent parts of the molecule, namely the chloropyridine and triazole groups, are well-established precursors in the synthesis of a wide array of agrochemicals. The 1,2,4-triazole (B32235) ring, in particular, is a core component of many successful fungicides and herbicides. nih.gov Research into the synthesis of novel agrochemicals often involves the combination of such key functional groups to create new active compounds.

The synthesis of derivatives from similar structures, such as 2-chloro-5-methylpyridine, to create herbicidal compounds is a documented process. semanticscholar.org This suggests that this compound could serve as a valuable intermediate, offering a pre-formed triazolylpyridine structure for further chemical modification. The chlorine atom on the pyridine (B92270) ring provides a reactive site for nucleophilic substitution, allowing for the attachment of other functional groups to build more complex molecules with desired pesticidal properties.

Design and Synthesis of Agrochemical Lead Compounds

The molecular architecture of this compound makes it a significant scaffold for the design and synthesis of new agrochemical lead compounds, particularly fungicides and insecticides. The 1,2,4-triazole moiety is a well-known pharmacophore in antifungal agents, while the chloropyridine group is present in several classes of insecticides, including neonicotinoids. researchgate.net

In the realm of fungicide development, numerous studies have focused on creating novel compounds by incorporating the 1,2,4-triazole ring linked to a pyridine moiety. nih.govnih.gov The design strategy often involves modifying the substituents on both the triazole and pyridine rings to optimize fungicidal activity against a range of plant pathogens. For instance, novel 1,2,4-triazole derivatives containing a pyridine group have been synthesized and shown to exhibit significant fungicidal activities. nih.govnih.gov

Similarly, in insecticide research, the chloropyridine core is a key feature of neonicotinoid insecticides, which act on the nicotinic acetylcholine (B1216132) receptors (nAChRs) of insects. researchgate.netplos.org The synthesis of novel compounds containing both a 1,2,4-triazole and a chloropyridine fragment has been explored to develop new insecticidal agents with potentially different modes of action or improved efficacy. researchgate.netnih.gov

The following table provides examples of research on agrochemical compounds derived from or related to the this compound scaffold:

| Compound Class | Target Pest/Pathogen | Research Focus |

| 1,2,4-Triazole derivatives containing a pyridine moiety | Fungi (e.g., Stemphylium lycopersici, Fusarium oxysporum) | Synthesis and evaluation of antifungal activity. nih.gov |

| 1,2,4-Triazole-amidine hybrids with a chloropyridine substituent | Insects (e.g., Aphis gossypii, Plutella xylostella) | Design and synthesis of novel insecticides. researchgate.net |

| 1,2,4-Triazole derivatives with trifluoroacetyl moieties and a chloropyridine group | Insects (e.g., Nilaparvata lugens, Aphis craccivora) | Evaluation of insecticidal activity. nih.gov |

Mechanistic Research on Targeting Pest-Specific Proteins or Enzymes

The structural components of this compound suggest potential mechanisms of action against pest-specific proteins and enzymes, which is a key area of modern agrochemical research.

Fungicide Mechanism: The 1,2,4-triazole moiety is a hallmark of a major class of fungicides known as demethylation inhibitors (DMIs). These compounds target the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. nih.govacs.org The nitrogen atom at the 4-position of the triazole ring is believed to bind to the heme iron in the active site of the CYP51 enzyme, disrupting its function and leading to the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth. acs.orgnih.gov Research on novel 1,2,4-triazole derivatives containing a pyridine ring has often included molecular docking studies to investigate their binding interactions with the CYP51 enzyme, providing insights into the structure-activity relationships that govern their fungicidal potency. researchgate.net

Insecticide Mechanism: The chloropyridine portion of the molecule is a key structural element in neonicotinoid insecticides. These compounds are agonists of the insect nicotinic acetylcholine receptors (nAChRs). plos.orgnih.gov By binding to these receptors in the insect's central nervous system, they cause persistent stimulation, leading to paralysis and death. nih.gov The development of novel insecticides often involves exploring how different heterocyclic rings, such as 1,2,4-triazole, attached to the chloropyridine core can influence the binding affinity and selectivity for insect nAChRs over those of vertebrates. nih.govrti.org

The following table summarizes the potential molecular targets for agrochemicals derived from the this compound scaffold:

| Target Organism | Molecular Target | Mechanism of Action |

| Fungi | Lanosterol 14α-demethylase (CYP51) | Inhibition of ergosterol biosynthesis, leading to disruption of fungal cell membrane integrity. nih.govacs.org |

| Insects | Nicotinic Acetylcholine Receptors (nAChRs) | Agonistic binding to nAChRs, causing overstimulation of the nervous system, paralysis, and death. plos.orgnih.gov |

Applications in Materials Science

Integration into Polymeric Structures and Dendritic Networks

The bifunctional nature of 2-Chloro-5-(1,2,4-triazol-4-yl)pyridine allows for its potential incorporation into both linear and hyperbranched polymeric architectures. The reactive chlorine atom on the pyridine (B92270) ring can serve as a grafting point or a site for polymerization, enabling the introduction of the pyridyl-triazole unit as a pendant group on a polymer backbone. This modification can impart specific functionalities to the base polymer, such as altered solubility, thermal stability, or the ability to coordinate with metal ions.

In the realm of dendritic networks, this compound can be envisioned as a building block in either convergent or divergent synthesis strategies. chemrxiv.orgnih.gov Dendrimers are highly branched, monodisperse macromolecules with a large number of surface functional groups. nih.gov The triazole and pyridine units could be incorporated into the dendritic structure to create well-defined nano-sized materials. nih.govkoreascience.kr The synthesis of such dendrimers often utilizes "click chemistry," a set of powerful and reliable reactions, where triazole formation is a key step. nih.govkoreascience.kr While direct synthesis of dendrimers using this compound has not been extensively reported, the versatility of triazole derivatives in dendrimer synthesis is well-documented. nih.govkoreascience.kr

The integration of such pyridyl-triazole moieties could lead to dendritic materials with applications in catalysis, drug delivery, or as nanoscale containers, owing to the unique properties endowed by the heterocyclic components.

Role as Photostabilizers in Polymer Formulations

Heterocyclic compounds, particularly those containing triazole rings, have been investigated for their potential as photostabilizers for polymers. gsconlinepress.comresearchgate.netresearchgate.net These additives are crucial for preventing the degradation of polymeric materials upon exposure to ultraviolet (UV) radiation. The mechanism of photostabilization often involves the absorption of harmful UV radiation and its dissipation as harmless thermal energy.

Triazole derivatives have shown promise as UV absorbers, a critical function for photostabilizers. researchgate.net Research on various triazole-containing compounds has demonstrated their effectiveness in enhancing the photostability of polymers like polystyrene. researchgate.netuobaghdad.edu.iq The introduction of such compounds into a polymer matrix can significantly reduce the rate of photo-oxidative degradation, thereby extending the material's lifespan and maintaining its mechanical properties. researchgate.net

Below is a table summarizing the findings from studies on related triazole derivatives as photostabilizers for polystyrene, illustrating the potential efficacy of this class of compounds.

| Triazole Derivative Type | Polymer Matrix | Exposure Time (hours) | Observation | Reference |

| Schiff base with triazole ring | Polystyrene | 300 | Showed activity as a photostabilizer | gsconlinepress.comresearchgate.net |

| Metal complexes of 1,2,4-triazole-3-thione | Polystyrene | Not specified | Determined photostabilization activities | uobaghdad.edu.iq |

| Heterocyclic compounds with triazole ring | Polystyrene | 300 | Acted as a photostabilizer | researchgate.net |

Supramolecular Material Design

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. The nitrogen-rich structure of this compound makes it a compelling candidate for the construction of supramolecular assemblies. The nitrogen atoms of both the pyridine and triazole rings can act as hydrogen bond acceptors or donors, and can also coordinate with metal ions. rsc.orgrsc.org

The polarized C-H bonds in the triazole ring can participate in hydrogen bonding, and in its triazolium form, it can form even stronger charge-assisted hydrogen bonds. rsc.org Furthermore, the presence of a halogen atom (chlorine) introduces the possibility of halogen bonding, a directional non-covalent interaction that is increasingly being utilized in crystal engineering and the design of supramolecular architectures. nih.gov

The combination of these non-covalent interactions allows for the self-assembly of this compound molecules, or their co-assembly with other complementary molecules, into well-defined one-, two-, or three-dimensional structures. These supramolecular materials could find applications in areas such as sensing, catalysis, and molecular recognition. nih.gov The ability of pyridyl-triazole ligands to form coordination polymers with various metal ions further expands their utility in creating functional materials with interesting magnetic, optical, or porous properties. rsc.orgbohrium.com

Future Research Directions and Emerging Paradigms

Development of Green and Sustainable Synthetic Methodologies

The future synthesis of 2-Chloro-5-(1,2,4-triazol-4-yl)pyridine and its derivatives is increasingly steering towards green and sustainable practices. A primary focus is the adoption of continuous-flow chemistry, which offers significant advantages over traditional batch processing. chemrxiv.orgrsc.org Flow reactors provide enhanced control over reaction parameters such as temperature and pressure, leading to higher yields and selectivity. chemrxiv.orgresearchgate.net This methodology is particularly beneficial for managing highly energetic intermediates in a safer manner. chemrxiv.orgrsc.org

Research is also directed at minimizing waste and avoiding hazardous materials. This includes the development of metal-free catalytic systems and the use of more environmentally benign solvents. chemrxiv.orgrsc.org For instance, novel processes for constructing the triazole ring without the use of metal catalysts are being explored. rsc.org The principles of atom economy are central to this approach, aiming to maximize the incorporation of starting materials into the final product, thereby reducing byproducts. chemrxiv.org The use of techniques like photocatalysis is also a promising avenue, as seen in the chlorination of related pyridine (B92270) precursors. google.com

Table 1: Comparison of Synthetic Methodologies

| Feature | Traditional Batch Synthesis | Green Flow Chemistry |

|---|---|---|

| Efficiency | Often lower yields, requires isolation of intermediates. | Higher yields, can be a continuous one-pot process. rsc.org |

| Safety | Handling of energetic intermediates can be hazardous. | Improved safety and control over reactive species. chemrxiv.org |

| Sustainability | May use hazardous solvents and metal catalysts. | Aims for metal-free processes and benign solvents. chemrxiv.orgrsc.org |

| Scalability | Can be challenging to scale up consistently. | More readily scalable for industrial production. researchgate.net |

Advanced Derivatization for Enhanced Selectivity in Target Interactions

The structural backbone of this compound offers multiple sites for derivatization to enhance its selectivity towards specific biological targets. The 1,2,4-triazole (B32235) ring is a well-established pharmacophore known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. chemmethod.comzsmu.edu.uazsmu.edu.ua Future research will focus on strategic modifications to this core structure.

Advanced derivatization will involve introducing various functional groups to modulate the compound's electronic and steric properties. For example, alkylation or arylation at different positions on the triazole or pyridine rings can significantly alter binding affinities with biological macromolecules. nih.gov The synthesis of S-alkylated 1,2,4-triazole-3-thiol derivatives showcases a pathway for introducing diverse substituents. mdpi.com By creating a library of derivatives, researchers can perform extensive structure-activity relationship (SAR) studies to identify compounds with optimal selectivity and potency, thereby minimizing off-target effects. nih.gov

Expansion of Computational Modeling to Predict Novel Reactivity and Interactions

Computational modeling is poised to become an indispensable tool in predicting the reactivity and biological interactions of this compound. Density Functional Theory (DFT) calculations, for example, can elucidate reaction mechanisms and predict the stereoselectivity of synthetic routes. acs.org Such computational studies can guide the development of new synthetic methodologies by identifying the most favorable reaction pathways and catalyst systems. acs.org

Beyond synthesis, molecular docking and molecular dynamics simulations will be crucial for predicting how novel derivatives interact with specific protein targets. By modeling the binding modes and affinities of different analogs, researchers can prioritize the synthesis of compounds with the highest potential for desired biological activity. mdpi.com This in silico screening approach accelerates the drug discovery process and reduces the reliance on costly and time-consuming experimental screening. mdpi.com These models can also provide insights into the physicochemical properties of new derivatives, which could be valuable for predicting their behavior in biological systems. dnu.dp.ua

Exploration of New Catalytic Applications Beyond Current Paradigms

The unique electronic and structural features of the this compound scaffold suggest its potential use in novel catalytic applications. The nitrogen atoms in the pyridine and triazole rings can act as ligands, coordinating with metal centers to form catalytically active complexes. Research in this area could explore the use of this compound or its derivatives as ligands in transition metal catalysis, such as in cross-coupling reactions or asymmetric synthesis.

Furthermore, the synthesis of related heterocyclic systems often involves catalysts based on copper, rhodium, or iridium. acs.orggoogle.comorganic-chemistry.org Future work could investigate whether derivatives of this compound can themselves act as organocatalysts or precursors to more complex catalytic structures. The development of recyclable catalysts, such as those based on nano copper oxide, for the synthesis of related triazolyl-imidazopyridines, points towards sustainable catalytic approaches that could be adapted. rsc.org

Deeper Mechanistic Elucidation of Interactions with Diverse Biological Macromolecules

A critical future direction is the detailed investigation of the mechanisms through which this compound and its derivatives interact with biological macromolecules. The 1,2,4-triazole moiety is a known component in compounds targeting a range of biological entities, from microbial enzymes to human proteins. zsmu.edu.uanih.gov Understanding these interactions at a molecular level is key to developing more effective therapeutic agents.

Future studies will likely employ a combination of biophysical techniques, such as X-ray crystallography, cryo-electron microscopy, and surface plasmon resonance, to visualize and quantify the binding of these compounds to their targets. researchgate.net For instance, identifying mutations in target organisms that confer resistance can reveal the specific binding sites and mechanisms of action, as demonstrated in studies of 1,2,4-triazolyl pyridines targeting Mycobacterium tuberculosis. nih.gov These mechanistic insights are fundamental for overcoming drug resistance and designing next-generation compounds with improved efficacy. nih.gov